molecular formula C17H19N5O2S B2928397 N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895004-93-0

N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2928397
CAS RN: 895004-93-0
M. Wt: 357.43
InChI Key: MOSJWLRKABKGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Antimicrobial Activity

This compound belongs to a class of heterocyclic compounds that have shown a broad spectrum of biological activities. The presence of the [1,2,4]triazolo[4,3-a]pyrimidine moiety is particularly notable for its antimicrobial properties . It can be utilized in the development of new antimicrobial agents, especially considering the rising concern over antibiotic-resistant strains of bacteria.

Anticancer Properties

Compounds with a triazolopyrimidine structure have been associated with antitumor activities . Research into the specific interactions of this compound with cancer cell lines could lead to the development of novel anticancer drugs, potentially offering more targeted and effective treatments.

Antidepressant and Anxiolytic Effects

The structural features of this compound suggest potential use in the treatment of neurological disorders. Similar structures have been found in drugs developed for the treatment of depression and anxiety . Further research could explore its efficacy as an antidepressant or anxiolytic agent.

Antihypertensive and Cardiovascular Applications

Thiazoles and triazolopyrimidines have been used in the development of drugs for hypertension and other cardiovascular conditions . This compound could be investigated for its potential effects on blood pressure regulation and cardiovascular health.

Antifungal and Antiviral Activity

The triazole component is known for its antifungal and antiviral activities . This compound could be part of new treatments for fungal infections and viral diseases, contributing to the growing arsenal of antifungal and antiviral medications.

Enzyme Inhibition

Compounds with a triazolopyrimidine core have been studied for their enzyme inhibitory properties, which can be crucial in the treatment of various diseases . This compound could be a candidate for the development of new enzyme inhibitors, with potential applications ranging from metabolic disorders to infectious diseases.

Analgesic Properties

The structural analogs of this compound have shown promise in the treatment of pain . Investigating its analgesic properties could lead to new pain management options, which are always in demand in medical settings.

Solid Electrolyte Interphase (SEI) Formation in Batteries

Interestingly, a derivative of this compound has been identified as a potential candidate for SEI-forming additives in lithium-ion batteries . This application extends beyond pharmaceuticals, highlighting the versatility of the compound in various fields of research and industry.

properties

IUPAC Name

N-benzyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-2-6-13-9-14(23)19-16-20-21-17(22(13)16)25-11-15(24)18-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,18,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSJWLRKABKGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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